molecular formula C12H18Br2N2S2 B14335460 3,3'-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide CAS No. 97745-74-9

3,3'-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide

Cat. No.: B14335460
CAS No.: 97745-74-9
M. Wt: 414.2 g/mol
InChI Key: AHIXGUBWQSCXHN-UHFFFAOYSA-L
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Description

3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is a dicationic ionic liquid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of two 4-methyl-1,3-thiazol-3-ium units connected by a butane-1,4-diyl linker, with two bromide ions as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be replaced by other anions through ion exchange reactions.

    Oxidation and Reduction: The thiazolium rings can participate in redox reactions, depending on the reagents used.

Common Reagents and Conditions

    Ion Exchange Reactions: Common reagents include potassium hexafluorophosphate (KPF6) and sodium tetrafluoroborate (NaBF4).

    Redox Reactions: Reagents such as cerium(IV) ammonium nitrate (CAN) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions can yield compounds with different anions, while redox reactions can lead to the formation of oxidized or reduced thiazolium derivatives.

Scientific Research Applications

3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, by disrupting their normal function. The thiazolium rings can also participate in redox reactions, influencing the redox state of biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is unique due to its thiazolium rings, which provide distinct chemical reactivity and biological activity compared to imidazolium-based compounds. Its ability to participate in redox reactions and its potential antimicrobial properties make it a valuable compound for various applications.

Properties

97745-74-9

Molecular Formula

C12H18Br2N2S2

Molecular Weight

414.2 g/mol

IUPAC Name

4-methyl-3-[4-(4-methyl-1,3-thiazol-3-ium-3-yl)butyl]-1,3-thiazol-3-ium;dibromide

InChI

InChI=1S/C12H18N2S2.2BrH/c1-11-7-15-9-13(11)5-3-4-6-14-10-16-8-12(14)2;;/h7-10H,3-6H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

AHIXGUBWQSCXHN-UHFFFAOYSA-L

Canonical SMILES

CC1=CSC=[N+]1CCCC[N+]2=CSC=C2C.[Br-].[Br-]

Origin of Product

United States

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